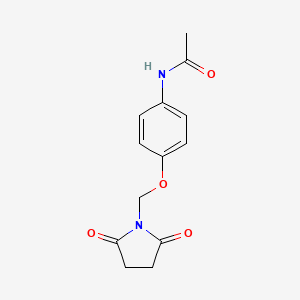

N-(4-((2,5-Dioxopyrrolidin-1-yl)methoxy)phenyl)acetamide

Description

Properties

CAS No. |

918887-17-9 |

|---|---|

Molecular Formula |

C13H14N2O4 |

Molecular Weight |

262.26 g/mol |

IUPAC Name |

N-[4-[(2,5-dioxopyrrolidin-1-yl)methoxy]phenyl]acetamide |

InChI |

InChI=1S/C13H14N2O4/c1-9(16)14-10-2-4-11(5-3-10)19-8-15-12(17)6-7-13(15)18/h2-5H,6-8H2,1H3,(H,14,16) |

InChI Key |

TXTXYQOPPLYUMQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)OCN2C(=O)CCC2=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-((2,5-Dioxopyrrolidin-1-yl)methoxy)phenyl)acetamide typically involves the coupling of 4-hydroxyphenylacetamide with 2,5-dioxopyrrolidin-1-yl methanol under specific reaction conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an anhydrous solvent like dichloromethane .

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include the use of automated reactors and continuous flow systems to maintain consistent reaction parameters and improve scalability .

Chemical Reactions Analysis

Types of Reactions

N-(4-((2,5-Dioxopyrrolidin-1-yl)methoxy)phenyl)acetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide moiety.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines .

Scientific Research Applications

N-(4-((2,5-Dioxopyrrolidin-1-yl)methoxy)phenyl)acetamide has a wide range of scientific research applications:

Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds.

Biology: Investigated for its potential antimicrobial and anticancer properties.

Medicine: Explored as a candidate for anticonvulsant drugs due to its ability to modulate calcium channels.

Industry: Utilized in the production of specialty chemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of N-(4-((2,5-Dioxopyrrolidin-1-yl)methoxy)phenyl)acetamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit calcium currents mediated by Cav 1.2 (L-type) channels, which contributes to its anticonvulsant activity. Additionally, it may modulate other pathways involved in cell signaling and metabolism .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physical Properties

The compound shares core features with five anticonvulsant candidates synthesized in (compounds 23–27 ), all of which contain a 2,5-dioxopyrrolidinyl group and phenylacetamide backbone. Key differences lie in the substituents on the benzyl or phenethyl groups, which influence physical properties and biological activity.

Table 1: Comparative Physical Properties of Structural Analogs

Key Observations :

- Yield : Analogs exhibit moderate-to-high synthetic yields (62.9–73.5%), suggesting feasible scalability. The target compound’s yield is unreported but may align with these values given shared synthetic routes .

- Melting Points : Fluorinated or chlorinated substituents (e.g., 26 , 27 ) correlate with higher melting points (up to 142.8 °C), likely due to increased molecular rigidity. The target’s methoxy group may lower its melting point compared to halogenated analogs, as methoxy is less polarizable .

- Purity : All analogs were validated via TLC and UPLC, indicating rigorous quality control protocols applicable to the target compound .

Functional Group Impact on Bioactivity

- 2,5-Dioxopyrrolidinyl Group : Present in all analogs, this moiety may act as a prodrug element, enhancing metabolic stability or facilitating enzymatic cleavage for active metabolite release .

- Halogenation: Chlorine (27) and fluorine (26) enhance binding affinity to hydrophobic enzyme pockets, as seen in anticonvulsant SAR studies . Methoxy Group (Target): Compared to EWGs, the methoxy group in the target compound may reduce lipophilicity but improve solubility, balancing bioavailability and target engagement .

Pharmacological Comparison with Acetamide Derivatives

highlights N-phenylacetamide sulfonamides (e.g., 35–37) with notable analgesic and anti-hypernociceptive activities. While structurally distinct from the target compound, these derivatives share the acetamide core, enabling comparative insights:

Table 2: Pharmacological Activities of Acetamide Analogs

Key Observations :

- Sulfonamide vs. Dioxopyrrolidinyl : Sulfonamide-containing analogs (35–37 ) exhibit strong anti-inflammatory pain activity, while dioxopyrrolidinyl analogs () target anticonvulsant pathways. This highlights the acetamide scaffold’s versatility in diverse therapeutic applications .

- Target Compound’s Potential: The target’s dioxopyrrolidinyl group may confer anticonvulsant properties akin to 23–27, while its methoxy group could modulate solubility for improved CNS exposure .

Biological Activity

N-(4-((2,5-Dioxopyrrolidin-1-yl)methoxy)phenyl)acetamide, a compound with the molecular formula C13H14N2O, has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

- Molecular Formula : C13H14N2O

- Molecular Weight : 230.26 g/mol

- Synonyms : 918887-17-9

The biological activity of this compound is largely attributed to its interaction with various biological targets. Research indicates that compounds containing the 2,5-dioxopyrrolidine moiety exhibit significant pharmacological properties, including anticonvulsant and antinociceptive effects. These effects may be mediated through multiple mechanisms, such as inhibition of sodium/calcium currents and antagonism of transient receptor potential vanilloid 1 (TRPV1) receptors .

Anticonvulsant Activity

In a study assessing the anticonvulsant properties of hybrid compounds derived from 2,5-dioxopyrrolidin-1-yl derivatives, it was found that these compounds demonstrated broad-spectrum protective activity in various seizure models. For instance:

| Compound | ED50 (mg/kg) | Model |

|---|---|---|

| Compound 22 | 23.7 | Maximal Electroshock (MES) |

| Compound 22 | 22.4 | 6 Hz Seizures |

| Compound 22 | 59.4 | Pentylenetetrazole-induced Seizures |

These findings suggest that this compound could have potential applications in epilepsy treatment .

Antinociceptive Activity

The same compound also exhibited significant antinociceptive properties in formalin-induced pain models. The mechanism behind this activity is believed to involve modulation of pain pathways through central nervous system interactions.

Case Studies and Research Findings

- Study on Anticonvulsant Activity :

- In Vitro Studies :

- Pharmacological Profiling :

Q & A

Q. What are the key synthetic routes for N-(4-((2,5-Dioxopyrrolidin-1-yl)methoxy)phenyl)acetamide, and how do reaction conditions influence yield?

The synthesis typically involves multi-step reactions, including nucleophilic substitution and amidation. For example:

- Step 1 : Activation of the phenolic hydroxyl group using chloroacetyl chloride under basic conditions (e.g., potassium carbonate in DMF) to form an intermediate.

- Step 2 : Coupling with 2,5-dioxopyrrolidine via nucleophilic substitution.

Reaction conditions (temperature, solvent, stoichiometry) significantly affect yield. For instance, DMF as a solvent facilitates polar intermediates, while room temperature minimizes side reactions .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify aromatic protons, amide linkages, and pyrrolidinone ring integrity.

- High-Performance Liquid Chromatography (HPLC) : Ensures purity (>95%) by detecting residual solvents or unreacted intermediates.

- Mass Spectrometry (MS) : Confirms molecular weight (e.g., [M+H]+ peak at m/z 305.3) .

Q. How does the dioxopyrrolidinyl group influence the compound’s physicochemical properties?

The 2,5-dioxopyrrolidinyl group enhances electrophilicity, enabling conjugation with nucleophiles (e.g., thiols or amines). It also increases polarity, affecting solubility in aprotic solvents like DMSO or DMF .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

Discrepancies often arise from assay conditions (e.g., cell lines, concentration ranges). For example:

- Anticancer activity : IC₅₀ values vary between MCF-7 (breast cancer) and A549 (lung cancer) due to differences in membrane permeability.

- Analgesic vs. anti-inflammatory effects : Dose-dependent responses require cross-validation using in vivo models (e.g., carrageenan-induced paw edema in rodents) .

Q. What strategies optimize the compound’s stability during long-term storage?

- Hygroscopicity mitigation : Store under inert gas (argon) with desiccants (silica gel).

- Degradation pathways : Monitor via accelerated stability studies (40°C/75% RH for 6 months). Hydrolysis of the amide bond is a primary degradation route, detectable via HPLC .

Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced potency?

- Phenyl ring substitutions : Electron-withdrawing groups (e.g., -NO₂) at the para position increase electrophilicity, enhancing target binding.

- Methoxy group replacement : Substituting with bulkier groups (e.g., ethoxy) alters steric hindrance, impacting receptor selectivity .

Q. What mechanistic insights explain its interaction with biological targets (e.g., enzymes or receptors)?

- Covalent binding : The dioxopyrrolidinyl group reacts with cysteine residues in enzymes (e.g., kinases), forming stable adducts.

- Docking studies : Molecular modeling using software like AutoDock Vina predicts binding affinity to ATP-binding pockets .

Methodological Considerations

Q. How to address low yields in the final coupling step of synthesis?

- Catalyst optimization : Use DMAP (4-dimethylaminopyridine) to accelerate acylation.

- Solvent screening : Switch from DMF to THF for better solubility of intermediates.

- Reaction monitoring : Employ TLC (ethyl acetate/hexane, 3:7) to track progress and isolate byproducts .

Q. What protocols ensure reproducibility in biological assays?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.